molecular formula C12H17NO2 B2528514 N-tert-butyl-2-(4-hydroxyphenyl)acetamide CAS No. 1794696-29-9

N-tert-butyl-2-(4-hydroxyphenyl)acetamide

Cat. No.: B2528514
CAS No.: 1794696-29-9
M. Wt: 207.273
InChI Key: LJWIRVGIYZSOKD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxyacetophenone and tert-butylamine.

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of N-tert-butyl-2-(4-hydroxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-tert-butyl-2-(4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antioxidant due to the presence of the hydroxyphenyl group. It may also be investigated for its interactions with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The acetamide group may also play a role in binding to active sites of enzymes, influencing their function.

Comparison with Similar Compounds

    N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide: This compound has similar structural features but with additional tert-butyl groups, which may enhance its stability and reactivity.

    4-hydroxyacetophenone: A precursor in the synthesis of N-tert-butyl-2-(4-hydroxyphenyl)acetamide, it shares the hydroxyphenyl group but lacks the acetamide and tert-butyl groups.

Uniqueness: this compound is unique due to the combination of the tert-butyl, hydroxyphenyl, and acetamide groups. This combination imparts specific chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

N-tert-butyl-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(15)8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWIRVGIYZSOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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